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Compound of Interest

5-Bromo-N,N,4-trimethylpyridin-2-
Compound Name:
amine

Cat. No.: B1522644

An In-depth Technical Guide to the Chemical Structure, Properties, and Synthesis of 5-Bromo-
N,N,4-trimethylpyridin-2-amine

Introduction

5-Bromo-N,N,4-trimethylpyridin-2-amine is a substituted aminopyridine, a class of
heterocyclic compounds of significant interest in the fields of medicinal chemistry and materials
science. The pyridine scaffold is a privileged structure found in numerous FDA-approved drugs,
and its functionalization allows for the fine-tuning of pharmacological and physicochemical
properties. This guide, intended for researchers, scientists, and drug development
professionals, provides a comprehensive overview of the chemical structure, properties,
synthesis, and potential applications of this specific building block.

The strategic placement of a bromine atom, a methyl group, and a dimethylamino group on the
pyridine ring makes 5-Bromo-N,N,4-trimethylpyridin-2-amine a versatile intermediate. The
bromine atom, in particular, serves as a crucial synthetic handle for a variety of palladium-
catalyzed cross-coupling reactions, enabling the construction of complex molecular
architectures from this readily accessible core. Understanding the fundamental characteristics
of this molecule is essential for its effective utilization in the synthesis of novel therapeutic
agents and functional materials.

Molecular Structure and Identification
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Chemical Structure

The molecule consists of a central pyridine ring. At position 2, there is a dimethylamino group (-
N(CHs)2). At position 4, a methyl group (-CHs) is attached. At position 5, a bromine atom (-Br) is
substituted. This arrangement of substituents dictates the molecule's reactivity and electronic
properties.

Caption: Chemical structure of 5-Bromo-N,N,4-trimethylpyridin-2-amine.

Key Identifiers

A summary of the key chemical identifiers for 5-Bromo-N,N,4-trimethylpyridin-2-amine is
provided below.

Identifier Value Reference
CAS Number 764651-68-5

Molecular Formula CsH11BrNz

Molecular Weight 215.09 g/mol

Exact Mass 214.010559
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Physicochemical Properties

The predicted and experimental physicochemical properties of this compound are crucial for
planning reactions, purification, and formulation.
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Property Value Reference
Density 1.4 +0.1 g/cm3

Boiling Point 286.9 + 35.0 °C at 760 mmHg

Flash Point 127.3+£25.9°C

LogP 3.13

Physical Form Solid

Purity (Typical) 95-97%

Spectroscopic Characterization: A Self-Validating
System

To ensure the identity and purity of 5-Bromo-N,N,4-trimethylpyridin-2-amine, a
comprehensive spectroscopic analysis is non-negotiable. The following sections describe the
expected spectral signatures that serve to validate the chemical structure.

'H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to be relatively simple and highly informative.

e Aromatic Protons: Two singlets are expected for the two protons on the pyridine ring (at C3
and C6 positions).

o Methyl Protons: A singlet integrating to three protons will correspond to the C4-methyl group.

» Dimethylamino Protons: A singlet integrating to six protons will correspond to the two
equivalent methyl groups of the N,N-dimethylamino substituent.

3C NMR Spectroscopy (Predicted)

The carbon NMR spectrum should show eight distinct signals, corresponding to each unique
carbon atom in the molecule. The carbons attached to the bromine and nitrogen atoms will be
significantly influenced in their chemical shifts.
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Mass Spectrometry

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition.

e Molecular lon Peak: The key feature will be the presence of a pair of peaks for the molecular
ion [M]* and [M+2]* with an approximate 1:1 intensity ratio. This is the characteristic isotopic
signature of a molecule containing one bromine atom.

o Exact Mass: The measured exact mass should correspond to the calculated value of
214.010559.

Synthesis and Purification
Synthetic Strategy

The most direct and logical synthesis of 5-Bromo-N,N,4-trimethylpyridin-2-amine involves
the electrophilic bromination of its precursor, N,N,4-trimethylpyridin-2-amine. The pyridine ring
is activated towards electrophilic substitution by the electron-donating amino and methyl
groups. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it is
a solid that is easier to handle than liquid bromine and often provides higher regioselectivity
with fewer by-products. The reaction is typically performed in an aprotic solvent like DMF at
controlled temperatures to prevent over-bromination.

NN 4-trimethylpyridin-2-amine
(Precursor)

Electrophiic Bromination
(0°C o RT)

3 Aqueous Work-up 4 Purification [ I 5-5r0mo-NN,4-trimethylpyridin-2-amine
| (Precipitation & Filtration) (Column Chromatography) (Final Product)

Click to download full resolution via product page

Caption: General workflow for the synthesis and validation of the target compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the bromination of activated pyridine
rings.
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» Reaction Setup: To a three-neck round-bottom flask equipped with a magnetic stirrer and a
nitrogen inlet, add N,N,4-trimethylpyridin-2-amine (1.0 eq). Dissolve the starting material in
anhydrous N,N-Dimethylformamide (DMF).

e Cooling: Cool the solution to 0 °C using an ice bath. This is critical to control the
exothermicity of the reaction and to enhance regioselectivity.

o Addition of Brominating Agent: Dissolve N-Bromosuccinimide (NBS, 1.05 eq) in a minimal
amount of anhydrous DMF. Add this solution dropwise to the cooled reaction mixture over
30-60 minutes.

o Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

e Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the
starting material is consumed.

o Work-up: Once complete, pour the reaction mixture into a beaker containing ice water. This
will precipitate the crude product.

« |solation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the
solid thoroughly with water to remove DMF and succinimide by-product, followed by a cold,
non-polar solvent (e.g., hexanes) to remove non-polar impurities.

« Purification: Purify the crude solid using column chromatography on silica gel, typically with
an ethyl acetate/hexanes gradient, to yield the pure product.

Purification and Validation

The final product's identity and purity must be rigorously confirmed using the spectroscopic
techniques detailed in Section 4.0. This step is essential to ensure that any downstream
applications are based on a well-characterized and reliable starting material.

Applications in Research and Drug Development

While specific applications for 5-Bromo-N,N,4-trimethylpyridin-2-amine are not extensively
documented, its structure is highly analogous to other brominated pyridine derivatives that are
invaluable in medicinal chemistry.
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e Cross-Coupling Reactions: The bromine atom at the 5-position is ideally situated for
palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura (for C-C bond
formation) and Buchwald-Hartwig amination (for C-N bond formation). These reactions are
foundational for building molecular complexity and are widely used in drug discovery
campaigns.

» Kinase Inhibitor Synthesis: The aminopyridine core is a well-known scaffold for developing
kinase inhibitors, which often bind to the ATP-binding site of the enzyme. By using the
bromine as a synthetic handle, diverse aryl, heteroaryl, or amine groups can be introduced to
target the specific pockets of various kinases, which are critical targets in oncology and
inflammatory diseases.

Safety and Handling

Based on data for structurally similar compounds, 5-Bromo-N,N,4-trimethylpyridin-2-amine
should be handled with care. The compound is designated with the "Warning" signal word.

» Hazard Statements (Anticipated):

H302: Harmful if swallowed.

o

o

H315: Causes skin irritation.

[¢]

H319: Causes serious eye irritation.

[e]

H335: May cause respiratory irritation.

 Precautionary Measures:

o Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume
hood.

o Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and
chemical safety goggles.

o Handling: Avoid breathing dust. Wash hands thoroughly after handling.
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o Storage: Store in a tightly closed container in a dry, well-ventilated place under an inert
atmosphere.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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